molecular formula C10H15NO B1600701 (S)-2-Dimethylamino-1-phenylethanol CAS No. 2202-69-9

(S)-2-Dimethylamino-1-phenylethanol

Cat. No.: B1600701
CAS No.: 2202-69-9
M. Wt: 165.23 g/mol
InChI Key: FUKFNSSCQOYPRM-SNVBAGLBSA-N
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Description

(S)-2-Dimethylamino-1-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to an ethanol backbone. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Dimethylamino-1-phenylethanol typically involves the reduction of the corresponding ketone, (S)-2-Dimethylamino-1-phenylpropan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Dimethylamino-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of secondary amines or other reduced products.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides or other amines in polar aprotic solvents.

Major Products

The major products formed from these reactions include the corresponding ketones, aldehydes, secondary amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Dimethylamino-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various complex molecules and as a reagent in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Dimethylamino-1-phenylethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Dimethylamino-1-phenylethanol: The enantiomer of the (S)-form, with different biological activities and interactions.

    2-Dimethylamino-1-phenylpropan-1-one: The corresponding ketone, used as a precursor in the synthesis of (S)-2-Dimethylamino-1-phenylethanol.

    2-Dimethylamino-1-phenylethylamine: A related compound with a similar structure but different functional groups.

Uniqueness

This compound is unique due to its chiral nature, which allows for specific interactions with biological targets. This specificity can lead to distinct pharmacological effects and makes the compound valuable in the development of chiral drugs and other applications where enantioselectivity is crucial.

Properties

IUPAC Name

(1S)-2-(dimethylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKFNSSCQOYPRM-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448409
Record name AG-E-60862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2202-69-9
Record name AG-E-60862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Racemic 2-dimethylamino-1-phenyl ethanol was cleaved in accordance with the 2-pyrrolidinyl-1-phenyl ethanol (see example 6) using 16.5 g of crude amino alcohol as described in example 8. The yield of oily (R)-2-dimethyl-amino-1-phenyl ethanol with a [αD20] value of −45.5° (methanol) was 8.9 g.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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